N,N-Didesethyl Sunitinib Hydrochloride is a significant compound in the realm of medicinal chemistry, primarily recognized as a metabolite of Sunitinib, an oral anti-cancer drug. Sunitinib itself is utilized in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors, by inhibiting multiple receptor tyrosine kinases. The chemical formula for N,N-Didesethyl Sunitinib Hydrochloride is with a molecular weight of approximately 378.83 g/mol .
N,N-Didesethyl Sunitinib Hydrochloride is classified as an impurity of Sunitinib, which is produced during its synthesis or metabolism in biological systems. It is important to note that this compound can be isolated and characterized for various research purposes, particularly in pharmacokinetics and drug metabolism studies .
The synthesis of N,N-Didesethyl Sunitinib Hydrochloride typically involves the reduction of Sunitinib or its derivatives. The general approach includes:
The specific reaction conditions (temperature, pressure, solvents) can vary based on the desired yield and purity .
The molecular structure of N,N-Didesethyl Sunitinib Hydrochloride features a pyrrole ring system with various substituents that contribute to its biological activity. The structural representation can be summarized as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with target proteins .
N,N-Didesethyl Sunitinib Hydrochloride can participate in various chemical reactions typical for amines and carboxamides:
These reactions are essential for modifying the compound for further biological testing or enhancing its pharmacological properties .
The mechanism of action for N,N-Didesethyl Sunitinib Hydrochloride parallels that of its parent compound, Sunitinib. It functions primarily by inhibiting receptor tyrosine kinases, which are crucial for tumor growth and angiogenesis. The specific steps include:
This mechanism underscores the compound's potential therapeutic applications in oncology .
N,N-Didesethyl Sunitinib Hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its handling and application in laboratory settings .
N,N-Didesethyl Sunitinib Hydrochloride serves various scientific purposes, including:
IUPAC Name:(3Z)-5-Fluoro-3-[(2,4-dimethyl-5-{[(2-ethylaminoethyl)carbamoyl]-1H-pyrrol-3-yl})methylene]indolin-2-one hydrochloride. This systematic name reflects the compound’s core structure: a Z-configured fluoroindolinone scaffold linked to a dimethylpyrrole carboxamide moiety, with an ethylaminoethyl side chain protonated as hydrochloride [1] [9].
Key Synonyms:
Table 1: Comprehensive List of Synonyms and Registry Identifiers
Synonym | Registry Number | Source/Context |
---|---|---|
SU-12662 hydrochloride | 356068-97-8 (base) | MedChemExpress [7] [10] |
N-Desethyl sunitinib hydrochloride | 46781265 (PubChem CID) | PubChem [1] |
N,N-Didesethyl sunitinib hydrochloride | Not specified | Sigma-Aldrich [2] [3] |
USP reference standard name | N/A | SynZeal [9] |
Primary Biosynthetic Pathway:N,N-Didesethyl sunitinib hydrochloride is the major active metabolite of sunitinib, formed via cytochrome P450-mediated oxidative N-deethylation. This metabolic transformation removes one ethyl group from sunitinib’s diethylaminoethyl side chain, yielding the mono-desethyl derivative [6] [8].
Chemical Synthesis Challenges:
Optimized Synthetic Approach:An electrochemical study revealed that sunitinib undergoes oxidative defluorination to form a quinoneimine intermediate, which can be trapped to generate desethyl derivatives. However, targeted synthesis of N,N-didesethyl sunitinib is best achieved via:
Solubility Profile:
Stability Considerations:
Crystallographic Behavior:
Table 2: Summary of Physicochemical Properties
Property | Value/Condition | Method |
---|---|---|
Solubility in DMSO | 2 mg/mL (warmed) | Visual clarity [2] [3] |
Melting Point | >200°C (decomposes) | Differential scanning calorimetry |
Storage Conditions | 2–8°C, desiccated | ICH stability guidelines [9] |
Crystal System | Monoclinic (Form I) | Powder XRD [5] |
NMR Spectroscopy:
Mass Spectrometry:
X-ray Diffraction (XRD) Analysis:
Electrochemical Behavior:Cyclic voltammetry reveals an irreversible oxidation peak at +0.85 V (vs. Ag/AgCl) in acetate buffer (pH 5.7), corresponding to oxidative defluorination forming a quinoneimine species. This side reaction necessitates inert atmospheres during handling [8].
Table 3: Key Structural Descriptors of N,N-Didesethyl Sunitinib Hydrochloride
Characterization Method | Key Parameter | Value/Outcome |
---|---|---|
XRD | Space group (Form I) | P2₁/c |
XRD | Unit cell parameters | a=12.7 Å, b=7.2 Å, c=15.1 Å, β=115° |
¹H NMR | Vinyl proton (H-C=C) | δ 7.60 (Z-isomer) |
MS/MS | Characteristic fragment | m/z 299 [M+H–C₂H₅N]⁺ |
FT-IR | Carbonyl stretch | 1705 cm⁻¹ (indolinone C=O) |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3